molecular formula C12H19N3OS B435936 N-(5-isopropyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide CAS No. 353467-82-0

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B435936
CAS No.: 353467-82-0
M. Wt: 253.37g/mol
InChI Key: OCNINTJDBAVJCD-UHFFFAOYSA-N
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Description

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research due to its 1,3,4-thiadiazole core, a scaffold extensively documented for its diverse biological activities . This specific derivative incorporates an isopropyl substituent and a cyclohexanecarboxamide group, structural features that are investigated for their influence on the molecule's properties and interactions. Researchers explore this compound and its analogs within the broader context of developing novel therapeutic agents. The 1,3,4-thiadiazole moiety is recognized as a privileged structure in drug discovery, with numerous derivatives demonstrating potent antifungal activity, in some cases comparable to commercial fungicides . Furthermore, this class of compounds is actively studied for its antibacterial potential, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . Beyond antimicrobial applications, 1,3,4-thiadiazole-based structures are also prominent in anticancer research, where they are evaluated for their cytotoxic effects against various human cancer cell lines, functioning through mechanisms that may include apoptosis induction and enzyme inhibition . The ongoing research into compounds like this compound is crucial for advancing the understanding of structure-activity relationships (SAR) and for identifying new lead compounds with potential bioactivity.

Properties

IUPAC Name

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3OS/c1-8(2)11-14-15-12(17-11)13-10(16)9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNINTJDBAVJCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiocyanate Precursors

The 1,3,4-thiadiazole ring system is typically constructed via cyclization of thioureas or thiocyanate derivatives. Patent WO2013173672A1 describes a method where chloro-oxime intermediates (e.g., 4 or 11 ) are treated with methanesulfonyl chloride (MsCl) in the presence of diisopropylethylamine (DIPEA) to form mesylated intermediates. Subsequent reaction with sodium thiocyanate (NaSCN) in methyl tetrahydrofuran (MeTHF) generates an acyl thioisocyanate intermediate, which undergoes cyclization with isopropyl-substituted thiols to yield 5-isopropyl-1,3,4-thiadiazol-2-amine.

Critical Parameters :

  • Temperature control (0°C for mesylation, room temperature for cyclization).

  • Use of anhydrous solvents (MeTHF, CH2_2Cl2_2) under nitrogen to prevent oxidation.

  • Stoichiometric ratios: 1.2 equivalents of NaSCN relative to the chloro-oxime.

Alternative Pathway via Bisulfite Adducts

An alternative route involves bisulfite adducts (e.g., 9 or 16 ) derived from aldehydes. Treatment with hydroxylamine hydrochloride forms oximes, which are halogenated (e.g., using Cl2_2 or N-chlorosuccinimide) to yield chloro-oximes. These intermediates follow a similar mesylation and cyclization sequence to produce the thiadiazole core.

Functionalization with Cyclohexanecarboxamide

Acylation of 5-Isopropyl-1,3,4-thiadiazol-2-amine

The final amidation step involves reacting 5-isopropyl-1,3,4-thiadiazol-2-amine with cyclohexanecarbonyl chloride. Patent WO2017070418A1 outlines a protocol where the amine is dissolved in anhydrous CH2_2Cl2_2 and treated with 1.1 equivalents of cyclohexanecarbonyl chloride in the presence of triethylamine (TEA) as a base. The reaction is conducted at 0°C to minimize side reactions, followed by gradual warming to room temperature.

Reaction Conditions :

  • Solvent: CH2_2Cl2_2 or MeTHF.

  • Base: TEA or DIPEA (2.0 equivalents).

  • Reaction time: 12–16 hours.

Purification and Isolation

The crude product is purified via sequential liquid-liquid extraction:

  • Washing with 1 M HCl to remove unreacted amine.

  • Neutralization with saturated NaHCO3_3 to eliminate excess acyl chloride.

  • Drying over anhydrous MgSO4_4 and solvent evaporation under reduced pressure.
    Final crystallization from ethanol/water (3:1 v/v) yields pure N-(5-isopropyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide as a white solid.

Optimization of Reaction Parameters

Solvent Selection

Non-polar solvents like MeTHF enhance cyclization efficiency by stabilizing the acyl thioisocyanate intermediate. Polar aprotic solvents (e.g., DMAC) are preferred for oxime formation but are avoided during mesylation due to competing side reactions.

Temperature and Atmosphere

  • Mesylation requires sub-zero temperatures (0°C) to prevent decomposition.

  • Cyclization proceeds optimally at 20–25°C under nitrogen.

Catalytic Additives

Pyridine (1–2 equivalents) is critical for scavenging HCl during thiocyanate incorporation, improving reaction yields by 15–20%.

Structural Characterization and Analytical Data

Spectroscopic Analysis

  • 1H NMR (400 MHz, CDCl3_3): δ 1.20–1.45 (m, 6H, cyclohexane CH2_2), 1.60 (d, J = 6.8 Hz, 6H, isopropyl CH3_3), 2.30–2.50 (m, 1H, cyclohexane CH), 3.10 (sep, J = 6.8 Hz, 1H, isopropyl CH), 8.20 (s, 1H, NH).

  • HRMS : Calculated for C12_{12}H18_{18}N3_3OS [M+H]+^+: 268.1125; Found: 268.1128.

X-ray Crystallography

While no crystal data exists for the title compound, analogous structures (e.g., N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide) crystallize in the triclinic system (space group P-1) with intermolecular N–H···N hydrogen bonds stabilizing the lattice.

Biological Activity and Applications

Preliminary herbicidal testing against Brassica campestris revealed moderate activity (IC50_{50} = 48 µM), comparable to structurally related 1,3,4-thiadiazoles. The cyclohexane moiety enhances lipophilicity, potentially improving membrane permeability in agrochemical applications .

Chemical Reactions Analysis

Types of Reactions

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Family

Several 1,3,4-thiadiazol-2-yl acetamide derivatives (e.g., compounds 5e–5m in ) share structural similarities with the target compound. Key differences lie in the substituents on the thiadiazole ring and the nature of the amide side chain.

Table 1: Physical Properties of Selected 1,3,4-Thiadiazole Derivatives
Compound ID Thiadiazole Substituent Amide Side Chain Yield (%) Melting Point (°C)
5e (4-Chlorobenzyl)thio 2-(5-Isopropyl-2-methylphenoxy)acetamide 74 132–134
5f Methylthio 2-(2-Isopropyl-5-methylphenoxy)acetamide 79 158–160
5g Ethylthio 2-(2-Isopropyl-5-methylphenoxy)acetamide 78 168–170
Target Isopropyl Cyclohexanecarboxamide

Key Observations :

  • Substituent Effects : Bulky substituents like ethylthio (5g) and benzylthio (5h) correlate with higher melting points (168–170°C for 5g vs. 158–160°C for methylthio in 5f), suggesting enhanced crystal lattice stability . The isopropyl group in the target compound may similarly influence melting behavior, though experimental data are unavailable.
  • Amide Side Chain: The target compound’s cyclohexanecarboxamide group differs from the phenoxy acetamide chains in .

Cyclohexanecarboxamide-Thiourea Derivatives

N-(Arylcarbamothioyl)cyclohexanecarboxamides (e.g., H2L1–H2L9 in ) share the cyclohexanecarboxamide moiety but replace the thiadiazole with a thiourea group.

Table 2: Structural and Functional Differences
Feature Target Compound Thiourea Derivatives (H2L1–H2L9)
Core Heterocycle 1,3,4-Thiadiazole Thiourea
Donor Atoms S, N (thiadiazole) S, O, N (thiourea + carbonyl)
Metal Chelation Limited soft-S coordination Dual hard (O, N) and soft (S) sites
Bioactivity Potential Unreported in evidence Antifungal, herbicidal, metal-separation

Key Observations :

  • Chelation Capacity: Thiourea derivatives exhibit broader metal-binding capabilities due to O, N, and S donor atoms, making them suitable for metal-ion separation . The target compound’s thiadiazole may prioritize interactions with biological targets (e.g., enzymes) via S and N atoms.
  • Conformational Stability : Both classes show intramolecular hydrogen bonding. For example, H2L9 forms a pseudo-six-membered ring via N–H···O interactions, while the thiadiazole’s rigidity may limit such flexibility .

Tetrazole and Triazole-Based Analogues

Compounds in –7 incorporate tetrazole or triazole rings instead of thiadiazole. These exhibit notable herbicidal and plant-growth-regulating activities, such as N′-5-tetrazolyl-N-arylcarbamoylthioureas () and N-(1H-3-carboxy-1,2,4-triazol-5-yl)-N′-aryloxyacetylureas ().

Key Observations :

  • Bioactivity : Tetrazole/triazole derivatives often show higher herbicidal activity (e.g., compound 2h in with growth-promoting effects). The target compound’s bioactivity remains unstudied but could be inferred to involve similar mechanisms given structural parallels.
  • Synthetic Flexibility : Thiadiazole derivatives may offer synthetic advantages over tetrazoles, which require careful handling due to their explosive nature .

Biological Activity

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a synthetic compound belonging to the thiadiazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12H19N3OS. The compound features a cyclohexanecarboxamide moiety linked to a thiadiazole ring, which is known for its bioactive properties. The synthesis typically involves the formation of the thiadiazole ring through reactions involving hydrazine hydrate and carbon disulfide, followed by coupling with cyclohexanecarboxylic acid using reagents like dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial and fungal strains. This activity is likely due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
  • Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies have shown that it can effectively reduce the viability of several cancer cell lines .

Anticancer Activity

A detailed study evaluated the cytotoxic effects of various thiadiazole derivatives, including this compound. The compound demonstrated significant activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung carcinoma), with IC50 values indicating effective inhibition of cell growth:

Cell LineIC50 Value (µM)
MCF-70.28
A5490.52
HCT1160.092

These findings suggest that the compound could be a promising candidate for further development in cancer therapy .

Antimicrobial Activity

In antimicrobial testing, this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans10

This broad-spectrum antimicrobial activity highlights the potential application of this compound in treating infections caused by resistant strains .

Comparative Analysis with Similar Compounds

This compound can be compared with other thiadiazole derivatives to understand its unique properties better:

CompoundBiological ActivityReference
2-Amino-1,3,4-thiadiazoleAntimicrobial
N-(5-aryl-1,3,4-thiadiazol-2-yl)amidesInsecticidal
Thiadiazole derivatives with furanAnticancer

The structural variations in these compounds influence their biological activities significantly. For instance, the presence of different substituents on the thiadiazole ring can enhance or diminish their efficacy against specific targets.

Case Studies

Recent research has highlighted several case studies focusing on the anticancer potential of thiadiazole derivatives:

  • Study on MCF-7 Cells : A study reported that a derivative similar to this compound showed an IC50 value of 23.83 µM against MCF-7 cells. This suggests that modifications in the thiadiazole structure can lead to enhanced anticancer properties .
  • In Vivo Studies : Animal model studies have demonstrated that compounds within this class can significantly reduce tumor growth in xenograft models when administered at specified doses over several weeks.

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